SQ29548 is a synthetic compound classified as a thromboxane A2 (TXA2) receptor antagonist. [] It is a potent and selective inhibitor of the TXA2 receptor, preventing the binding of TXA2 to its receptor. [] This property makes it a valuable tool in scientific research for investigating the role of TXA2 in various physiological and pathological processes. [, , ]
Related Compounds
U46619
Compound Description: U46619 (9,11-dideoxy-9α,11α-epoxymethano PGF2α) is a potent thromboxane A2 mimetic, meaning it mimics the biological effects of TXA2 by activating the thromboxane A2 receptors (TP receptors) [].
Relevance: U46619 is often used in conjunction with SQ29548 to study the specific effects mediated by TP receptor activation. By comparing the effects of U46619 alone and in the presence of SQ29548, researchers can determine the contribution of TP receptor activation to a particular physiological response. For example, in studies of vascular smooth muscle, U46619 induces contraction, which can be blocked by SQ29548, confirming that the contraction is mediated through TP receptors [].
Prostaglandin F2α (PGF2α)
Compound Description: Prostaglandin F2α (PGF2α) is another prostanoid, like TXA2, that exerts various biological effects, including smooth muscle contraction and inflammation [, , ].
Prostaglandin E2 (PGE2)
Compound Description: Prostaglandin E2 (PGE2) is a prostanoid known for its role in inflammation, pain, and fever []. It acts on four distinct E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4 [].
Relevance: While PGE2 does not directly bind to TP receptors, it is often used in studies alongside SQ29548 to understand the interplay between different prostanoid signaling pathways [, ]. For example, by blocking TP receptors with SQ29548, researchers can isolate and investigate the specific effects of PGE2 mediated through EP receptors. This helps elucidate the complex and often opposing actions of different prostanoids in various physiological processes.
Carbacyclin (a PGI2 Analogue)
Compound Description: Carbacyclin is a stable synthetic analogue of prostacyclin (PGI2), a prostanoid known for its vasodilatory and antiplatelet effects []. It activates prostacyclin receptors (IP receptors) [].
Relevance: Carbacyclin is structurally similar to other prostanoids, including TXA2. The use of carbacyclin in studies involving SQ29548 allows researchers to compare and contrast the effects of TP receptor antagonism with those of IP receptor activation []. This is particularly relevant in understanding the regulation of vascular tone, as TXA2 and PGI2 often exert opposing effects on blood vessels.
8-epi-Prostaglandin F2α (8-epi-PGF2α)
Compound Description: 8-epi-Prostaglandin F2α (8-epi-PGF2α) belongs to the isoprostane family, formed by the nonenzymatic peroxidation of arachidonic acid, primarily under conditions of oxidative stress [, ].
Relevance: 8-epi-PGF2α exhibits some structural similarities to TXA2 and has been shown to induce vasoconstriction [, ]. While early studies suggested that 8-epi-PGF2α might exert its effects by activating TP receptors, later research, often employing SQ29548, revealed a more complex picture []. While 8-epi-PGF2α can displace SQ29548 binding to TP receptors, it does so with lower potency compared to TXA2 or U46619, suggesting that it may interact with additional receptor targets [].
Dazoxiben
Compound Description: Dazoxiben is a thromboxane synthase inhibitor, meaning it prevents the enzymatic conversion of prostaglandin H2 (PGH2) to TXA2 [, ].
Relevance: Dazoxiben provides an alternative approach to modulating TXA2 signaling compared to SQ29548 [, ]. By inhibiting TXA2 synthesis, dazoxiben reduces the levels of TXA2 available to activate TP receptors, while SQ29548 directly blocks the receptors themselves. Comparing the effects of dazoxiben and SQ29548 can provide insights into the relative contributions of TXA2 synthesis versus receptor activation in various physiological and pathological processes [].
Picotamide
Compound Description: Picotamide is a drug with dual actions: it inhibits thromboxane A2 synthase and also blocks TP receptors [].
Relevance: Picotamide combines the mechanisms of action of both dazoxiben and SQ29548, offering a more comprehensive approach to inhibiting TXA2 signaling []. Studies using picotamide help researchers understand the potential benefits of targeting both TXA2 synthesis and receptor activation simultaneously.
BM567
Compound Description: BM567 is a compound with dual activity, functioning as both a thromboxane A2 synthase inhibitor and a thromboxane A2/prostaglandin H2 receptor antagonist [].
Pinane Thromboxane A2 (PTA2)
Compound Description: Pinane thromboxane A2 (PTA2) is a synthetic analogue of TXA2. Interestingly, despite its structural similarity to TXA2, PTA2 exhibits antagonistic properties at TP receptors [, ].
Relevance: PTA2, unlike SQ29548, shows a differential ability to block TP receptor coupling to G proteins, highlighting the complexity of ligand-receptor interactions []. This difference in signaling bias underscores the importance of considering not only receptor binding affinity but also the specific downstream signaling pathways activated or inhibited by a particular ligand.
Cinnamophilin
Compound Description: Cinnamophilin is a natural compound isolated from the plant Cinnamomum philippinense []. It exhibits antagonistic activity at TP receptors, inhibiting TXA2-mediated responses.
Relevance: Studies employing cinnamophilin alongside SQ29548 are particularly relevant in the context of developing new therapeutic agents targeting TP receptors []. Exploring the structure-activity relationships of different TP receptor antagonists, including synthetic compounds like SQ29548 and naturally occurring ones like cinnamophilin, can guide drug discovery efforts.
Source and Classification
SQ 29548 was developed as part of a series of compounds aimed at understanding the role of thromboxane A2 in various physiological and pathological processes. It has been primarily studied in the context of cardiovascular diseases and inflammatory responses. The compound is classified as a thromboxane A2 receptor antagonist, which plays a critical role in modulating platelet function and vascular responses.
Synthesis Analysis
The synthesis of SQ 29548 involves several key steps that typically include:
Starting Materials: The synthesis begins with readily available aromatic compounds and hydrazine derivatives.
Formation of Key Intermediates:
The initial step often involves the formation of a hydrazone or similar intermediate through the reaction of an aldehyde with hydrazine.
Subsequent reactions may involve cyclization processes to form the bicyclic structure characteristic of SQ 29548.
Functional Group Modifications:
Various functional groups are introduced or modified to achieve the desired biological activity and selectivity for the thromboxane A2 receptor.
Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
Molecular Structure Analysis
The molecular structure of SQ 29548 can be described as follows:
Molecular Formula: C₁₈H₂₁N₃O₃
Molecular Weight: Approximately 325.38 g/mol
Structural Features:
The compound contains a bicyclic core structure that contributes to its receptor binding affinity.
Key functional groups include an amine, a carbonyl, and an ether, which are essential for its interaction with the thromboxane A2 receptor.
Visualization
The three-dimensional conformation of SQ 29548 allows it to fit into the binding site of the thromboxane A2 receptor effectively, facilitating competitive inhibition.
Chemical Reactions Analysis
SQ 29548 primarily participates in reactions involving:
Receptor Binding: It competitively binds to thromboxane A2 receptors on human platelets, inhibiting their activation by thromboxane A2.
Inhibition Mechanisms:
Studies have shown that SQ 29548 does not inhibit cyclooxygenase or thromboxane synthetase, indicating its specificity for the receptor rather than upstream signaling pathways.
It has been observed to suppress platelet aggregation induced by various agonists without affecting aggregation mediated by adenosine diphosphate.
Technical Parameters
The binding affinity (Ki) for SQ 29548 to human recombinant thromboxane A2 receptors is reported to be approximately 4.1 nM, indicating high selectivity.
Mechanism of Action
The mechanism of action for SQ 29548 involves:
Receptor Antagonism: By binding to the thromboxane A2 receptor, SQ 29548 prevents thromboxane A2 from exerting its effects on platelet aggregation and vasoconstriction.
Inhibition of Inflammatory Pathways: Research indicates that SQ 29548 may inhibit inflammatory responses by blocking pathways activated by lipopolysaccharides (LPS) in microglial cells through inhibition of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
This dual action highlights its potential therapeutic applications beyond cardiovascular conditions.
Physical and Chemical Properties Analysis
SQ 29548 exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.
These properties are crucial for formulation development in pharmaceutical applications.
Applications
SQ 29548 has potential applications in various scientific fields:
Cardiovascular Research: Its role as a thromboxane A2 receptor antagonist makes it valuable in studies aimed at understanding platelet function and thrombosis.
Inflammation Studies: Given its ability to modulate inflammatory cytokine production, it could be explored as a therapeutic agent for conditions characterized by excessive inflammation, such as neurodegenerative diseases.
Drug Development: As a lead compound, SQ 29548 serves as a model for designing new drugs targeting thromboxane pathways with improved efficacy and safety profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SD 2590 is an inhibitor of matrix metalloproteinase-2 (MMP-2), -3, -8, -9, and -13 (IC50s = <0.1, 28.7, 1.7, 0.18, and <0.1 nM, respectively). It is selective for these MMPs over MMP-1 and MMP-7 (IC50s = >10,000 and 7,000 nM, respectively). SD 2590 (10 mg/kg per day) inhibits dilation of the left ventricle in rats following myocardial infarction (MI) compared to MI vehicle control animals. SD-2590 HCl is an inhibitor of MMP-2,-3, -9, -8, 13, and -14.
TGF-β is a cell growth and differentiation factor that has roles in cancer, fibrosis, and numerous other pathologies. TGF-β signals through two receptor tyrosine kinases, TGF-βRI and TGF-βRII. SD 208 is a potent inhibitor of TGF-βRI kinase (EC50 = 48 nM) that has minimal or no effect at a variety of other tyrosine or serine/threonine kinases, including TGF-βRII kinase. It blocks both autocrine and paracrine TGF-β signaling in glioma cells, inhibiting TGF-β-induced migration and invasion without affecting viability or proliferation. SD 208 is orally bioavailable and prevents TGF-β-induced Smad phosphorylation in spleens and brains of mice. It improves survival in mice with xenografted glioma by heightening the immune response against tumor cells and reverses bronchial hyperresponsiveness to allergens in ovalbumin-exposed mice. SD 208 also suppresses TGF-β-induced differentiation of proliferating myofibroblasts and induces dedifferentiation in the absence of TGF-β.5,6 SD-208, also known as TGF-β RI Kinase Inhibitor V, is a novel protein kinase D inhibitor. SD-208 blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest. SD-208 reduces the development and progression of melanoma bone metastases. SD-208 inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo.
JWH 018 is a synthetic cannabinoid (CB) which potently activates both the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. Structurally, JWH 018 is an alkylindole joined to a naphthyl group by methanone. JWH 018 adamantyl carboxamide is a structural analog of JWH 018 where the naphthalenyl-methanone portion has been replaced by adamantyl carboxamide. While the physiological properties of this compound are not known, quinolones with adamantyl carboxamide moieties display high affinity for the CB2 receptor but greatly reduced affinity for the CB1 receptor. This product is intended for research and forensic applications. SDB-001 is discontinued (DEA controlled substance, Schedule I). SDB-001, also known as JWH-018, is a cannibimimetic. It is a CB (cannabinoid) receptor ligand that governs the cannabimimetic potency. Its role in binding CB receptors may be useful in therapeutic discovery for relief against MS, particularly when studying selective CB2 agonists.
Hydrogen sulfide (H2S) is a naturally occurring gasotransmitter with vasodilator and inflammatory modulating activity. Non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, diclofenac, and ibuprofen, are some of the most commonly used anti-inflammatory drugs available but exhibit significant side effects, particularly gastric damage, when used chronically. ATB-337 is a hybrid molecule of an H2S donor and the NSAID diclofenac. In rats, diclofenac at 10-50 µmol/kg caused significant gastrointestinal damage, whereas no damage was observed with ATB-337 treatment at the same dose. ATB-337 at 50 µmol/kg does not promote leukocyte adherence to vascular endothelium, an effect observed with diclofenac treatment alone. COX-1 and COX-2 were inhibited with similar efficacy by diclofenac and ABT-337. An increase in expression of the pro-inflammatory mediator TNF-α, as well as, the adhesion molecules ICAM-1 and LFA-1 were not observed in rats treated with 50 µmol/kg ABT-337, effects seen with equimolar doses of diclofenac. These results indicate that H2S-releasing derivatives of NSAIDs may prove to be more effective anti-inflammatory agents than traditional NSAIDs alone. S-Diclofenac is a non-steroidal anti-inflammatory drug (NSAID). S-diclofenac may protect against doxorubicin-induced cardiomyopathy by ameliorating cardiac gap junction remodeling.